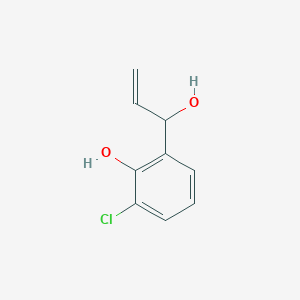
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom at the second position and a hydroxypropenyl group at the sixth position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 2-hydroxy-6-(1-hydroxy-2-propenyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenol is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high yields. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxypropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-chloro-6-(1-hydroxypropyl)phenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-6-(1-oxo-2-propenyl)phenol or 2-Chloro-6-(1-carboxy-2-propenyl)phenol.
Reduction: 2-Chloro-6-(1-hydroxypropyl)phenol.
Substitution: 2-Methoxy-6-(1-hydroxy-2-propenyl)phenol.
科学的研究の応用
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in assays to evaluate its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The hydroxypropenyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets.
In biological systems, the compound may exert its effects through the inhibition of enzymes or the disruption of cellular processes. Its antioxidant properties can protect cells from oxidative damage, while its antimicrobial activity can inhibit the growth of pathogenic microorganisms .
類似化合物との比較
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol can be compared with other similar compounds such as:
2-Chloro-4-(1-hydroxy-2-propenyl)phenol: Similar structure but with the hydroxypropenyl group at the fourth position.
2-Bromo-6-(1-hydroxy-2-propenyl)phenol: Bromine atom instead of chlorine.
2-Chloro-6-(1-hydroxy-2-butenyl)phenol: Butenyl group instead of propenyl.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
911817-91-9 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC名 |
2-chloro-6-(1-hydroxyprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h2-5,8,11-12H,1H2 |
InChIキー |
HOGMXFIXGFAILC-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=C(C(=CC=C1)Cl)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













